molecular formula C28H49N9O10S2 B1264967 Homotrypanothione disulfide

Homotrypanothione disulfide

Cat. No. B1264967
M. Wt: 735.9 g/mol
InChI Key: RNFGJWAPSRFYAS-MUGJNUQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homotrypanothione disulfide is a peptide.

Scientific Research Applications

Renewable Energy Applications

Metal sulfides, including homotrypanothione disulfide, have garnered significant interest in scientific research, particularly in the field of renewable energy. These materials, due to their semiconducting properties and the ability to form various compounds with tunable electronic, optical, and chemical properties, offer a promising platform for renewable energy applications. Recent advances have been made in the controlled fabrication of metal sulfides and their application in electrocatalytic hydrogen generation, photocatalytic hydrogen generation, and photoelectrochemical water splitting. These applications are crucial for hydrogen energy production, with ongoing research focusing on enhancing performance through strategies like structural tuning, composition control, doping, and defect control (Chandrasekaran et al., 2019).

Energy Storage Applications

In the realm of energy storage, homotrypanothione disulfide has shown potential, particularly in the synthesis and application of molybdenum disulfide (MoS2) nanocomposites. These materials have been explored for their applications in lithium-ion batteries (LIBs), offering high reversible capacity and excellent rate capability. The synthesis, microstructure, and electrochemical performance relationships of MoS2-based anodes and cathodes have been extensively reviewed, highlighting the promise of nanoscale structures in enhancing charge storage capacity and cycling performance (Stephenson et al., 2014).

Gene Delivery Applications

Disulfide groups, including those in homotrypanothione disulfide, play a critical role in the development of gene delivery carriers. Disulfide-based cationic polymers have been designed as intelligent gene carriers, capable of inducing highly efficient gene transfection with low cytotoxicity. The disulfide linkages in these polymers favorably influence gene delivery properties, including DNA binding ability, enabling de-shielding of stealth groups, fine-tuning of buffer capacity for enhanced endosomal escape, improving carrier-unpacking, and decreasing cytotoxicity. This makes disulfide-based cationic polymers promising candidates for the next generation of non-viral carriers (Lin & Engbersen, 2009).

Environmental and Health Applications

Homotrypanothione disulfide is also relevant in environmental science and health applications. Sulfides, including homotrypanothione disulfide, are widely distributed in the aquatic environment and are known to affect the physiology of aquatic organisms at nanomolar to millimolar concentrations. Research in this field has brought together disparate studies under topics such as sulfide as an environmental factor, sulfide as a toxicant, sulfide tolerance, and adaptations limiting sulfide toxicity in aquatic organisms. These studies underscore the importance of understanding sulfide's multifaceted roles in environmental science and toxicology (Bagarinao, 1992).

properties

Product Name

Homotrypanothione disulfide

Molecular Formula

C28H49N9O10S2

Molecular Weight

735.9 g/mol

IUPAC Name

(2S)-2-amino-5-[[(4R,24R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,20,23-tetraoxo-1,2-dithia-6,9,13,19,22-pentazacyclopentacos-24-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H49N9O10S2/c29-17(27(44)45)5-7-21(38)36-19-15-48-49-16-20(37-22(39)8-6-18(30)28(46)47)26(43)35-14-24(41)33-12-4-10-31-9-2-1-3-11-32-23(40)13-34-25(19)42/h17-20,31H,1-16,29-30H2,(H,32,40)(H,33,41)(H,34,42)(H,35,43)(H,36,38)(H,37,39)(H,44,45)(H,46,47)/t17-,18-,19-,20-/m0/s1

InChI Key

RNFGJWAPSRFYAS-MUGJNUQGSA-N

Isomeric SMILES

C1CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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